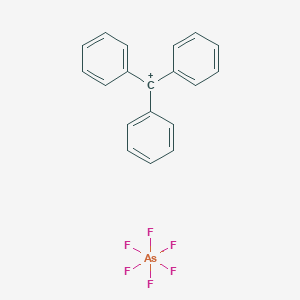
Tritylium hexafluoroarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritylium hexafluoroarsenate is an organic salt with the molecular formula C19H15AsF6. It consists of the tritylium cation (triphenylcarbenium ion) and the hexafluoroarsenate anion. This compound is known for its use as a Lewis acid catalyst in organic synthesis and has been studied for its unique properties and applications in various fields .
Preparation Methods
Tritylium hexafluoroarsenate can be synthesized through several methods:
Chemical Reactions Analysis
Tritylium hexafluoroarsenate undergoes various types of reactions, primarily due to its strong Lewis acid properties:
Lewis Acid Catalysis: It acts as a catalyst in numerous organic reactions, such as the Povarov reaction, where it significantly enhances the reaction rate.
Hydride Abstraction: It is used to abstract hydride ions from organic compounds, facilitating the formation of carbocations.
Common reagents used in these reactions include triphenylmethyl chloride, silver hexafluoroarsenate, and hexafluoroarsenic acid. The major products formed depend on the specific reaction but often include carbocation intermediates and various organic compounds .
Scientific Research Applications
Tritylium hexafluoroarsenate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a Lewis acid catalyst in various organic reactions, enhancing reaction rates and yields.
Polymer Chemistry: It plays a role in the synthesis of polymers and other macromolecules by acting as a catalyst in polymerization reactions.
Material Science: The compound is used in the development of new materials, such as porous aromatic frameworks, which have applications in catalysis and separation processes.
Mechanism of Action
The mechanism by which tritylium hexafluoroarsenate exerts its effects is primarily through its strong Lewis acid properties. The tritylium ion can accept electron pairs from various substrates, facilitating a wide range of chemical reactions. In the context of catalysis, the tritylium ion activates substrates by forming transient complexes, which lower the activation energy of the reaction .
Comparison with Similar Compounds
Tritylium hexafluoroarsenate can be compared with other tritylium salts, such as tritylium tetrafluoroborate and tritylium hexafluorophosphate. These compounds share similar properties but differ in their anions, which can influence their reactivity and stability. This compound is unique due to its specific combination of the tritylium cation and the hexafluoroarsenate anion, which imparts distinct properties and applications .
Similar compounds include:
- Tritylium tetrafluoroborate
- Tritylium hexafluorophosphate
- Tritylium perchlorate
Properties
CAS No. |
437-15-0 |
|---|---|
Molecular Formula |
C19H15AsF6 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
diphenylmethylbenzene;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C19H15.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1 |
InChI Key |
KITZIYLPCWJFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















